5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)-
Description
5(4H)-Oxazolones are heterocyclic compounds characterized by a five-membered ring containing oxygen and nitrogen atoms. The compound 5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)- features a phenyl group at position 4 and a benzyl (phenylmethyl) group at position 2. This substitution pattern significantly influences its chemical reactivity and biological activity. Oxazolones are versatile intermediates in organic synthesis, enabling the preparation of amino acids, amides, dyes, and pharmaceuticals due to their electrophilic carbon at position 5, which undergoes nucleophilic attack .
Structure
3D Structure
Properties
CAS No. |
60050-57-9 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-benzyl-4-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H13NO2/c18-16-15(13-9-5-2-6-10-13)17-14(19-16)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |
InChI Key |
CJGCTZPHUXFSCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with benzoyl chloride to form N-benzylbenzamide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxazole compound. The reaction conditions often require refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of 2-Benzyl-4-phenyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxazolone ring undergoes nucleophilic attack at the carbonyl carbon or adjacent positions, leading to ring cleavage and formation of substituted amides or esters.
Reaction with Amines
Secondary amines (e.g., morpholine, piperazine) cleave the oxazolone ring via nucleophilic attack, yielding benzamide derivatives. For example:
-
Conditions : Microwave irradiation (100°C, 15 min) in acetic anhydride .
-
Product : Substituted benzamides (e.g., 3c , 4a–4e ) with yields up to 94% .
-
Mechanism : The amine attacks the carbonyl carbon, opening the ring and forming an intermediate that rearranges to the final benzamide.
Alcoholysis
Methanol reacts with the oxazolone in the presence of mercury(II) acetate:
-
Conditions : Reflux in methanol (70°C, 3–4 h) with Hg(OAc)₂ (1.0 equiv) .
-
Product : Methyl N-benzoylamino-3-arylacrylates (e.g., 2a–d ) with stereochemical retention (Z-configuration preserved) .
Reactivity with Mercury(II) Acetate
Hg(OAc)₂ facilitates ring-opening without metallation, contrary to its typical Lewis acid behavior:
-
Pathway : Cleavage of the oxazolone ring via alcoholysis, retaining the double-bond configuration (Figure 1) .
-
Key Observation : No Hg-containing intermediates detected; reaction proceeds through non-metallated pathways .
Palladium-Mediated Reactions
Orthopalladation occurs via C–H bond activation, influenced by substituent positioning:
C–H Activation on the Aromatic Ring
-
Conditions : Reaction with Pd(OAc)₂ in trifluoroacetic acid (70°C) .
-
Product : Dinuclear Pd complexes (e.g., 2a–b ) with C^N- or N^N^C-chelation modes .
-
Stereochemical Impact : Locks the hula-twist deactivation pathway but does not enhance fluorescence .
Heterocycle-Specific Reactivity
-
Thiazole-Substituted Analogs : Pd binds to the thiazole ring (C4–H activation) or the 2-phenyl group (C2–H activation), depending on substitution patterns .
Triazines and Oxadiazoles
-
Product : 1,3,5-Triazine or 1,3,4-oxadiazole derivatives via cyclocondensation .
-
Example : Reaction with hydrazine yields triazines with potential antimicrobial activity .
Imidazole Derivatives
Anti-Lipid Peroxidation and Enzyme Inhibition
Biological activity of derivatives highlights synthetic utility:
-
Lipid Peroxidation Inhibition : Oxazolones 2a and 2c show ~86.5% inhibition .
-
Lipoxygenase (LOX) Inhibition : Benzamide 4c exhibits IC₅₀ = 41 μM .
Table 1: Key Reactions and Yields
Table 2: Biological Activity of Derivatives
| Compound | Biological Activity | IC₅₀/Inhibition | Reference |
|---|---|---|---|
| 2a | Anti-lipid peroxidation | 86.5% | |
| 4c | Lipoxygenase inhibition | 41 μM | |
| 3c | Trypsin-induced proteolysis | 72% |
Scientific Research Applications
Synthesis and Reactivity
5(4H)-Oxazolone can be synthesized through various methods, including the Erlenmeyer–Plochl reaction, which allows for the introduction of substituents on the oxazolone ring. The reactivity of this compound is notable in nucleophilic attacks at the carbon atom at position 5 of the oxazolone ring, leading to diverse derivatives that can be further functionalized for specific applications.
Table 1: Synthetic Methods for 5(4H)-Oxazolone Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Erlenmeyer–Plochl Reaction | Condensation of glycine with benzoyl chloride | Up to 94% |
| Microwave Irradiation | Rapid synthesis with good yields in environmentally friendly conditions | Varies |
| Alcoholysis with Mercury(II) Acetate | Cleavage of the oxazolone ring to form N-acylamino acids | High yield |
Biological Activities
Research indicates that 5(4H)-oxazolones exhibit a wide range of biological activities, making them valuable in drug discovery. Notable activities include:
- Anti-inflammatory : Compounds derived from 5(4H)-oxazolone show significant inhibition of lipoxygenase and cyclooxygenase enzymes, which are crucial in inflammatory processes.
- Analgesic : Certain derivatives have demonstrated effectiveness in pain relief.
- Antimicrobial : The oxazolone framework contributes to the antibacterial properties observed in several synthesized compounds.
Case Study: Anti-inflammatory Activity
In a study examining anti-inflammatory properties, derivatives such as bisbenzamide exhibited potent inhibition against lipoxygenase with an IC50 value of 41 μM. The structure-activity relationship (SAR) studies highlighted that modifications on the phenyl group significantly influenced biological efficacy.
Applications in Drug Development
The versatility of 5(4H)-oxazolones extends into pharmaceutical applications:
- Drug Design : The oxazolone structure serves as a scaffold for designing new analgesics and anti-inflammatory agents.
- Prodrugs : Certain derivatives are utilized as prodrugs that release active pharmaceutical ingredients upon metabolic conversion.
- Bioconjugation : The reactive sites on the oxazolone ring allow for bioconjugation strategies in targeted drug delivery systems.
Table 2: Applications in Drug Development
| Application Type | Description | Examples |
|---|---|---|
| Drug Design | Scaffold for new drug candidates | Analgesics, anti-inflammatory drugs |
| Prodrugs | Metabolically activated compounds | Various oxazolone derivatives |
| Bioconjugation | Targeted delivery systems | Conjugates with antibodies or peptides |
Future Perspectives
The ongoing research into the applications of 5(4H)-oxazolones suggests promising avenues for further exploration:
- Optimization of Biological Activity : Continued SAR studies can lead to more potent derivatives with fewer side effects.
- Novel Synthesis Techniques : Development of greener synthesis methods could enhance the efficiency and sustainability of producing these compounds.
- Expanded Therapeutic Uses : Investigating additional biological activities may reveal new therapeutic applications beyond those currently known.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties
Substituents profoundly impact solubility, melting points, and spectral properties. For instance:
- 4-Benzylidene-2-phenyl-5(4H)-oxazolone (CAS 15732-43-1) has a molecular weight of 265.28 g/mol and exhibits a planar structure conducive to fluorescence .
- 4-[(2,3-Dimethoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone (CAS 43087-79-2) has a molecular weight of 309.32 g/mol, with methoxy groups increasing polarity and solubility in polar solvents .
- The target compound’s benzyl group may enhance lipophilicity compared to phenyl or methoxy derivatives, affecting its partitioning in biological systems.
Table 2: Physicochemical Properties
Biological Activity
5(4H)-Oxazolone derivatives, particularly 4-phenyl-2-(phenylmethyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific oxazolone derivative based on various studies and findings.
Chemical Structure
The chemical structure of 5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)- can be represented as follows:
This structure features a five-membered oxazolone ring with substituents that contribute to its biological activity.
1. Antioxidant Activity
Research indicates that oxazolone derivatives exhibit significant antioxidant properties. For instance, compounds derived from oxazolones demonstrated an average inhibition of lipid peroxidation by approximately 86.5% in vitro. Specifically, derivatives such as 2a and 2c were noted for their strong inhibition against lipid peroxidation, while the bisbenzamide derivative 4c showed the highest lipoxygenase inhibition with an IC50 value of 41 μM .
| Compound | Lipid Peroxidation Inhibition (%) | IC50 (μM) |
|---|---|---|
| 2a | 91 | - |
| 2c | 91 | - |
| 4c | - | 41 |
2. Analgesic Activity
The analgesic potential of oxazolones has been evaluated through various pharmacological tests. In a study involving the writhing test and hot plate test, several new synthesized compounds demonstrated significant analgesic effects. The most active compound in this context was found to contain a methoxy group, indicating structural modifications can enhance pain relief properties .
3. Anti-inflammatory Activity
Oxazolones have also been studied for their anti-inflammatory effects. A notable study indicated that certain derivatives exhibited better inhibition of the COX-2 enzyme compared to standard anti-inflammatory drugs like celecoxib. Some derivatives achieved IC50 values as low as 0.019 μM , showcasing their potency .
| Compound | COX-2 Inhibition (IC50 μM) |
|---|---|
| 4-hydroxy-benzylidene | 0.024 |
| 4-N,N-dimethylaminobenzylidene | 0.019 |
| Celecoxib | 0.050 |
4. Antimicrobial Activity
The antimicrobial properties of oxazolones have been documented, with studies showing effectiveness against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
5. Anticancer Potential
Recent predictive analyses suggest that oxazolone derivatives may inhibit oncological protein kinases, indicating a potential role in cancer therapy. Compounds lacking halogen substituents showed lower toxicity and were identified as promising candidates for further anticancer investigations .
Case Studies
- Toxicity Assessment : In toxicity studies on Daphnia magna and yeast cells, halogen-free oxazolones exhibited lower toxicity levels compared to their halogenated counterparts, highlighting their safety profile for potential therapeutic applications .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities of oxazolone derivatives against targets involved in inflammation and pain pathways, such as TRPV1 and COX isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
